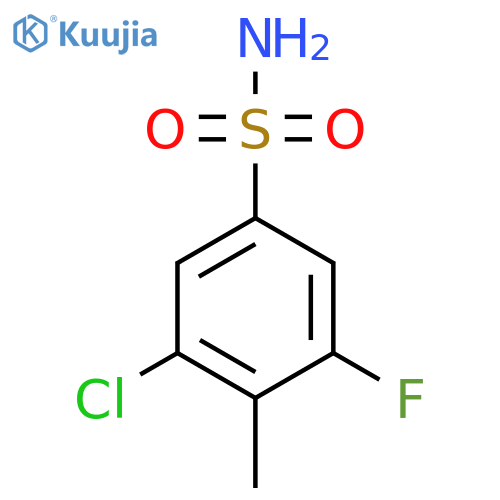Cas no 1805113-19-2 (3-Chloro-5-fluoro-4-methylbenzenesulfonamide)

1805113-19-2 structure
商品名:3-Chloro-5-fluoro-4-methylbenzenesulfonamide
CAS番号:1805113-19-2
MF:C7H7ClFNO2S
メガワット:223.652383089066
CID:5003488
3-Chloro-5-fluoro-4-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-fluoro-4-methylbenzenesulfonamide
-
- インチ: 1S/C7H7ClFNO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
- InChIKey: ASZVMCAEZMRNGQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C)F)S(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 68.5
3-Chloro-5-fluoro-4-methylbenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011557-250mg |
3-Chloro-5-fluoro-4-methylbenzenesulfonamide |
1805113-19-2 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010011557-1g |
3-Chloro-5-fluoro-4-methylbenzenesulfonamide |
1805113-19-2 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
| Alichem | A010011557-500mg |
3-Chloro-5-fluoro-4-methylbenzenesulfonamide |
1805113-19-2 | 97% | 500mg |
798.70 USD | 2021-07-06 |
3-Chloro-5-fluoro-4-methylbenzenesulfonamide 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
1805113-19-2 (3-Chloro-5-fluoro-4-methylbenzenesulfonamide) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
